molecular formula C11H18N2 B1606802 2-Isobutyl-3,5,6-trimethylpyrazine CAS No. 46187-37-5

2-Isobutyl-3,5,6-trimethylpyrazine

Cat. No.: B1606802
CAS No.: 46187-37-5
M. Wt: 178.27 g/mol
InChI Key: CMCOFWHSAGPVSF-UHFFFAOYSA-N
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Description

2-Isobutyl-3,5,6-trimethylpyrazine is a volatile flavor constituent found in various food items such as roasted coffee beans , cooked rice , and soy paste . It has a cocoa type odor and is a colorless, clear liquid with a cocoa, hazelnut, musty, and earthy aroma .


Synthesis Analysis

This compound can be synthesized by chemical methods or by certain microorganisms . The importance of pyrazines for the food industry is expected to grow due to the higher demand for convenience products . The roasty, nutty, and earthy smell is reminiscent of coffee and cocoa, depending on the substitution and concentration of pyrazines .


Molecular Structure Analysis

The molecular formula of this compound is C11H18N2 . Its molecular weight is 178.27 g/mol . The IUPAC name is 2,3,5-trimethyl-6-(2-methylpropyl)pyrazine . The InChI code is 1S/C11H18N2/c1-7(2)6-11-10(5)12-8(3)9(4)13-11/h7H,6H2,1-5H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 178.27 g/mol . It has a topological polar surface area of 25.8 Ų . The compound has a complexity of 156 . It is a liquid at room temperature .

Scientific Research Applications

Chemical and Sensory Evaluation in Food and Beverage Industry

  • Wine Aroma Modification : In the wine industry, 3-Isobutyl-2-methoxypyrazine (IBMP), a compound closely related to 2-Isobutyl-3,5,6-trimethylpyrazine, has been studied for its impact on wine aroma. Excessive concentrations can impart undesirable vegetative characters to wines. Research by Liang et al. (2018) explored the use of magnetic polymers for reducing IBMP concentrations in wine, highlighting a technique to adjust wine flavors without compromising the overall aroma profile (Liang, Ristić, Jiranek, & Jeffery, 2018).

Synthesis and Chemical Modification

  • Grafting with Polyethylene Glycol : A study by Song (2004) demonstrated the synthesis of 2-hydroxymethyl-3,5,6-trimethylpyrazine grafted by polyethylene glycol. This modification suggests potential applications in creating derivatives of trimethylpyrazine for varied uses (Song, 2004).

Environmental and Sensory Analysis

  • Water Treatment : Research by Wang et al. (2017) investigated the removal efficiency of IPMP and IBMP, compounds structurally similar to this compound, in water treatment using ozonization. This study indicates potential environmental applications for managing related compounds in water sources (Wang, Li, Lee, & Yang, 2017).

Pharmaceutical Research

  • Pharmaceutical Derivatives and Effects : Ligustrazine (2,3,5,6-tetramethylpyrazine), a derivative of this compound, has been explored for its potential medical applications. Gao et al. (2015) summarized the protective effects of ligustrazine against cerebral ischemia/reperfusion injury, highlighting its broad potential in medical research (Gao et al., 2015).

Wine Aroma and Consumer Perception

  • Consumer Perception of Wine Aromas : Geffroy et al. (2020) investigated the perception of 3-isobutyl-2-methoxypyrazine (IBMP) in wines, a compound related to this compound. Their findings suggest varying consumer responses to this aroma component in different types of wines, indicating its significance in the sensory evaluation of wine products (Geffroy et al., 2020).

Safety and Hazards

2-Isobutyl-3,5,6-trimethylpyrazine is classified as a flammable liquid and vapor, and it is harmful if swallowed . It may cause eye irritation and may cause irritation and dermatitis on the skin . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Properties

IUPAC Name

2,3,5-trimethyl-6-(2-methylpropyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-7(2)6-11-10(5)12-8(3)9(4)13-11/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCOFWHSAGPVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334580
Record name 2-Isobutyl-3,5,6-trimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46187-37-5
Record name 2-Isobutyl-3,5,6-trimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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